molecular formula C₁₅H₂₂FN₃O₆ B1164040 α-Capecitabine

α-Capecitabine

Cat. No.: B1164040
M. Wt: 359.35
Attention: For research use only. Not for human or veterinary use.
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Description

α-Capecitabine is an investigational nucleoside metabolic inhibitor and a prodrug that is selectively activated to 5-fluorouracil (5-FU) within tumor tissues . This selective activation is mediated by the enzyme thymidine phosphorylase, which is often found at higher concentrations in malignant cells, providing a targeted approach for research into tumor biology . Upon activation, the cytotoxic metabolites are incorporated into RNA and inhibit thymidylate synthase, a key enzyme for DNA synthesis and repair, leading to cell cycle arrest and apoptosis . This dual mechanism of action, impacting both RNA function and DNA synthesis, makes it a valuable tool for studying the pathophysiology of various cancers and mechanisms of drug resistance . Research applications include investigating its effects on specific pathways, such as the RANK/RANKL signaling axis in colorectal cancer models and its role in inhibiting epithelial-to-mesenchymal transition (EMT) . It is also used to explore synergies with other chemotherapeutic agents in combination therapy regimens and to study biomarkers of response and resistance, such as the expression levels of thymidylate synthase (TS) or dihydropyrimidine dehydrogenase (DPD) activity . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₅H₂₂FN₃O₆

Molecular Weight

359.35

Synonyms

[1-(5-Deoxy-α-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]carbamic Acid Pentyl Ester; 

Origin of Product

United States

Structural Characterization and Nomenclature of α Capecitabine

Precise Chemical Name and IUPAC Designation

The chemical name for capecitabine (B1668275) is 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine hres.ca. The IUPAC name for the more common beta anomer of capecitabine is pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate nih.govwikipedia.orgalfa-chemistry.com.

For the alpha anomer, α-Capecitabine, the precise chemical name reflects the difference in stereochemistry at the anomeric carbon. It is known as Pentyl 1-(5-deoxy-α-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinecarbamate allmpus.comveeprho.comsynzeal.comsynthinkchemicals.comsimsonpharma.com.

Elucidation of Anomeric Configuration

The anomeric configuration in carbohydrates and nucleosides refers to the stereochemistry at the anomeric carbon, which is the carbon derived from the carbonyl carbon (aldehyde or ketone) of the open-chain form that becomes a stereocenter upon cyclization bartleby.com. In furanose rings, like the 5-deoxyribofuranose moiety of capecitabine, the anomeric carbon is C1'. The configuration at this carbon determines whether the anomer is designated alpha (α) or beta (β) bartleby.comlibretexts.org.

In the α-anomer of a D-sugar, the substituent at the anomeric center (C1') is on the opposite side of the ring from the substituent at the highest-numbered chiral carbon (C4' in this case, which bears the C5' methyl group) bartleby.comlibretexts.org. Conversely, in the β-anomer, these substituents are on the same side of the ring bartleby.comlibretexts.org.

The elucidation of the anomeric configuration typically involves spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, and potentially X-ray crystallography for solid-state confirmation. Differences in chemical shifts and coupling constants between the anomers in NMR spectra provide crucial information about their relative stereochemistry and conformation in solution mdpi.com. While specific detailed research findings solely focused on the elucidation of the alpha anomeric configuration of capecitabine were not extensively detailed in the provided search results, the consistent naming convention of "α-D-ribofuranosyl" in the chemical name for this compound indicates that the stereochemistry at the anomeric carbon (C1') is opposite to that of the C4' substituent, following the established rules for α-anomers of D-ribofuranose derivatives allmpus.comveeprho.comsynzeal.comsynthinkchemicals.comsimsonpharma.com.

Comparison of Stereochemical Features with β-Capecitabine

Capecitabine, as commonly administered, is the beta (β) anomer google.com. The primary structural difference between this compound and β-Capecitabine lies in the stereochemistry at the anomeric carbon (C1') of the 5-deoxyribofuranose ring.

In β-Capecitabine, the N1 atom of the 5-fluorocytosine (B48100) base attached to the anomeric carbon (C1') is oriented on the same side of the furanose ring as the C4' substituent (the methyl group at C5') google.com. This is the characteristic orientation for the beta anomer of a D-ribofuranose derivative bartleby.comlibretexts.org.

In contrast, in this compound, the N1 atom of the 5-fluorocytosine base is oriented on the opposite side of the furanose ring relative to the C4' substituent bartleby.comlibretexts.org. This difference in stereochemistry at a single carbon atom results in distinct three-dimensional structures for the alpha and beta anomers.

These stereochemical differences can influence various physical and chemical properties, including solubility, melting point, spectroscopic characteristics (such as NMR spectra), and potentially biological activity or recognition by enzymes, although the primary focus here is on the structural comparison. The synthesis of capecitabine often yields a mixture of both alpha and beta anomers, and methods have been developed to obtain the beta anomer with high purity, suggesting that the beta form is the desired or more stable/active anomer for therapeutic purposes google.comgoogle.com.

While specific data tables directly comparing detailed stereochemical parameters (like bond angles or dihedral angles) of isolated α- and β-Capecitabine were not found in the search results, the fundamental difference lies in the configuration at the anomeric carbon, which dictates the relative orientation of the glycosidic bond to the furanose ring.

Interactive Data Table: Key Structural Identifiers

Compound NamePrecise Chemical NameIUPAC Designation (for Beta Anomer)PubChem CID
Capecitabine (β)5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine hres.capentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate nih.govwikipedia.orgalfa-chemistry.com60953 nih.gov
This compoundPentyl 1-(5-deoxy-α-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinecarbamate allmpus.comveeprho.comsynzeal.comsynthinkchemicals.comsimsonpharma.comN/A (Specific IUPAC for alpha anomer less commonly cited in standard databases)N/A

Synthetic Approaches to α Capecitabine

Targeted Synthesis of α-Anomers

While the primary goal in Capecitabine (B1668275) synthesis is the β-anomer, certain synthetic strategies or conditions can lead to the preferential formation or significant amounts of the α-anomer. The anomeric outcome of the glycosylation step, where the sugar moiety is coupled with the base, is particularly critical in determining the α:β ratio.

In the synthesis of nucleosides, including those related to Capecitabine, the stereochemical outcome at the anomeric carbon (C1' of the sugar) is influenced by the nature of the sugar precursor, the leaving group at C1', the protecting groups on the sugar, the nucleobase, and the reaction conditions, including the catalyst and solvent nih.govmdpi.com. For 2'-deoxy sugars, controlling stereoselectivity is particularly challenging due to the absence of a participating group at the 2' position that could direct the stereochemistry towards the beta anomer nih.gov.

Some glycosylation methods, depending on the specific conditions and reactants, can yield mixtures of alpha and beta anomers, or in some cases, predominantly the alpha anomer. For instance, certain glycosylation protocols utilizing specific additives have been shown to favor the formation of alpha-nucleosides with high stereoselectivity in the synthesis of related nucleoside analogs researchgate.net. One study reported achieving α:β ratios up to 70:1 for other nucleosides using triphenylphosphine (B44618) sulfide (B99878) (PPh3S) as an additive researchgate.net. While this specific method might not be directly applied to Capecitabine synthesis as described in the provided sources, it illustrates that targeted alpha synthesis is achievable for nucleosides.

In the context of Capecitabine synthesis, the glycosylation of a derivative of 5-deoxy-D-ribose with a protected 5-fluorocytosine (B48100) base often results in a mixture of α and β anomers google.comnewdrugapprovals.org. The use of 1,2,3-tri-O-acetyl-5-deoxy-α,β-D-ribofuranose as a sugar donor in condensation reactions with N4-(n-pentyloxycarbonyl))-5-fluorocytosine in the presence of Lewis acids like stannic chloride or aluminum chloride has been reported to yield the protected Capecitabine precursor as a mixture of anomers, with the beta anomer typically favored, but with a significant presence of the alpha anomer google.commdpi.comgoogle.comgoogle.com.

Stereoselective Synthesis Strategies

Achieving high stereoselectivity towards the desired β-anomer during the synthesis of Capecitabine is a significant challenge, and the formation of the α-anomer is a common issue. The lack of a participating group at the 2' position of the 2'-deoxyribose sugar moiety is a primary reason for the reduced stereocontrol during glycosylation nih.gov.

Various strategies have been explored to influence the anomeric ratio obtained during the glycosylation step. The choice of catalyst and solvent plays a crucial role. Vorbrüggen conditions, commonly used for nucleoside synthesis involving silylated bases and activated sugars in the presence of Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or stannic chloride, can lead to anomeric mixtures when applied to 2'-deoxy sugars nih.govmdpi.com. Trimethylsilyl trifluoromethanesulfonate, for example, has been noted to catalyze the epimerization of the beta anomer to the alpha anomer researchgate.net.

Different protecting group strategies on the sugar can also impact stereoselectivity. While a 2'-O-benzoyl group in ribose derivatives provides anchimeric assistance leading to high beta selectivity, its absence in 2'-deoxyribose derivatives removes this directing effect, often resulting in anomeric mixtures nih.gov.

Research into improving beta selectivity in related nucleoside syntheses provides insights into how the alpha anomer formation might be suppressed. This includes exploring different glycosyl donors, leaving groups, and reaction conditions mdpi.comresearchgate.net. However, despite efforts to optimize conditions for beta selectivity, the formation of the alpha anomer often occurs, necessitating separation.

Data on anomeric ratios obtained in different synthetic approaches highlight the challenge of stereocontrol:

Sugar DonorBase ComponentCatalyst/ConditionsAnomeric Ratio (α:β or β:α)Resulting Compound/IntermediateReference
1,2,3-tri-O-acetyl-5-deoxy-α,β-D-ribofuranoseN4-(n-pentyloxycarbonyl))-5-fluorocytosineLewis Acid (e.g., SnCl4, AlCl3)Mixture (β favored)Protected Capecitabine precursor google.comgoogle.com
Anomeric 5'-deoxy-1,2,3-tri-O-acetyl-D-ribofuranoseBis(trimethylsilylated)-5-fluorouracilTrimethylsilyl trifluoromethanesulfonateMixture (α anomer as byproduct via epimerization)5'-Deoxy-5-fluorouridine and its alpha anomer researchgate.net
Glycosyl donor (related nucleoside synthesis)NucleobaseSilyl-Hilbert-Johnson conditions2.9:1 (α:β)Protected nucleoside analog mdpi.com
Glycosyl donor (related nucleoside synthesis)2,6-dichloropurineDichloroethane, reflux3.5:1 (β:α)Protected nucleoside analog mdpi.com
Methyl 2,3-O-isopropyliden-5-deoxy-β-D-ribofuranosideConversion to 1,2,3-tri-O-acetyl-5-deoxy-α,β-D-ribofuranoseSulfuric acid, acetic anhydride (B1165640) in pyridineMixture (β favored, ~40% yield for beta)1,2,3-tri-O-acetyl-5-deoxy-α,β-D-ribofuranose google.comepo.org
Trialkyl carbonate intermediate--1:2 (α:β)Trialkyl carbonate intermediate google.com

Note: Anomeric ratios can be highly dependent on specific reaction conditions not fully detailed in all sources.

Isolation and Purification Methodologies

The presence of α-Capecitabine or its alpha anomeric precursors in the reaction mixture necessitates efficient isolation and purification methods to obtain the desired β-Capecitabine in high purity. Chromatographic techniques are commonly employed for this purpose.

Column chromatography, typically using silica (B1680970) gel as the stationary phase and appropriate solvent systems, is a standard method for separating anomeric mixtures obtained during nucleoside synthesis google.commdpi.com. The differences in polarity and shape between the alpha and beta anomers allow for their separation, although this process can be laborious, especially on a large scale nih.govnewdrugapprovals.orgnewdrugapprovals.org. Solvent systems such as mixtures of hexane (B92381) and ethyl acetate (B1210297) have been reported for the purification of intermediates like 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranoside anomers google.comepo.org.

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for both analytical assessment of anomeric ratios and preparative separation of nucleoside anomers mdpi.comresearchgate.netiiarjournals.orgmdpi.com. HPLC methods with various stationary phases (e.g., reversed-phase C18, porous graphitic carbon) and mobile phases (e.g., water/methanol (B129727), acidified water/acetonitrile) have been developed for the separation and quantification of Capecitabine and its metabolites, and these methods can often be adapted for separating the alpha anomer from the beta anomer researchgate.netiiarjournals.orgmdpi.com. Preparative HPLC allows for the isolation of larger quantities of the desired anomer.

The efficiency of the isolation and purification steps directly impacts the final yield and purity of β-Capecitabine, and the presence of this compound as an impurity needs to be carefully controlled to meet pharmaceutical standards.

Analytical Methodologies for α Capecitabine Detection and Quantification

Chromatographic Techniques for Isomer Separation (e.g., HPLC-UV, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are widely used chromatographic techniques for the analysis of capecitabine (B1668275) and its related substances and metabolites. sphinxsai.comjrespharm.comingentaconnect.comresearchgate.net These methods enable the separation and quantification of capecitabine in various matrices, including pharmaceutical formulations and biological samples like plasma. sphinxsai.comjrespharm.comingentaconnect.comresearchgate.netnih.gov

RP-HPLC methods using C18 columns are commonly employed for the separation of capecitabine and its impurities. abap.co.insphinxsai.comjrespharm.comresearchgate.netnih.gov Mobile phases typically consist of mixtures of water or buffer solutions with organic solvents such as methanol (B129727) and acetonitrile (B52724). abap.co.insphinxsai.comjrespharm.comresearchgate.netnih.gov UV detection is often performed at wavelengths around 250 nm, 304 nm, 305 nm, or 310 nm, where capecitabine exhibits UV absorption. jrespharm.comresearchgate.netnih.govresearchgate.net

LC-MS/MS methods offer higher sensitivity and specificity, particularly for the determination of capecitabine and its metabolites in biological fluids. sphinxsai.comjrespharm.comnih.gov These methods are capable of quantifying the compound at very low concentrations. ingentaconnect.com For instance, LC-MS/MS has been used to measure capecitabine and metabolites like 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR) and 5'-deoxy-5-fluorouridine (5'-DFUR) in human plasma and urine. jrespharm.comnih.govnih.gov

Several studies have reported the development and validation of HPLC and LC-MS/MS methods for capecitabine analysis, including stability-indicating methods to separate degradation products. abap.co.insphinxsai.comjrespharm.comresearchgate.netresearchgate.net These methods are validated according to guidelines such as those from the ICH, assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). abap.co.insphinxsai.comjrespharm.comingentaconnect.comresearchgate.netnih.gov

Table 1: Examples of Chromatographic Parameters for Capecitabine Analysis

TechniqueColumnMobile PhaseDetectionApplicationSource
RP-HPLC-UVInertsil ODS-3V C180.1% acetic acid, methanol, acetonitrile (35:60:5 v/v)UV 304 nmPure and tablet dosage form jrespharm.com
RP-HPLC-UVPhenomenex Luna C18Water, methanol, 0.005 M disodium-hydrogen phosphate (B84403) (pH 8.0) (50:50 v/v)UV 305 nmCapecitabine, 5'-DFCR, 5'-DFUR in plasma nih.gov
RP-HPLCInertsil ODS-3V C18Channel A: 20mM Ammonium (B1175870) Formate (B1220265) buffer, Methanol, Acetonitrile (75:25:5) ; Channel B: 20mM methanol, ammonium acetate (B1210297) buffer, Acetonitrile (80:15:5)UV 250 nmCapecitabine and impurities in dosage form abap.co.in
RP-HPLC-UVC18 reversed-phaseFormic acid solution (pH = 3): ethanol (B145695) (55:45)UV 310 nmCapecitabine in human plasma researchgate.net
RP-HPLC-UVPhenomenex Luna C1870% Ammonium acetate (pH 5.0) and 30% acetonitrileUVCapecitabine in human plasma sphinxsai.com
LC-MS/MSPhenomenex Gemini C18Acetonitrile : 2 mmole ammonium formate (80:20, v/v)MS/MSCapecitabine in dried blood spot jrespharm.com
LC-MS/MSNot specifiedNot specifiedMS/MS, 19F-NMRCapecitabine and metabolites in plasma/urine nih.gov
LC-MSSepax BR-C18Methyl alcohol, acetonitrile, 0.1% acetic acid aqueous solution (gradient)ESI-TOF/MSRelated substances in capecitabine researchgate.net

Chromatographic methods are also essential for the separation and identification of related substances and impurities in capecitabine, which is critical for quality control. abap.co.inresearchgate.net LC-MS is a powerful tool for the identification of these impurities by providing accurate mass information and fragmentation patterns. researchgate.net

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques provide valuable information about the structure and properties of capecitabine.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is used for structural elucidation and confirmation of capecitabine. akjournals.com 19F NMR can also be applied, particularly in studies involving the metabolism of fluorinated compounds like capecitabine and its metabolites. nih.govresearchgate.net Quantitative NMR (q-NMR) can be used for potency determination and purity assessment. acs.org

Mass Spectrometry (MS), often coupled with chromatography (LC-MS, LC-MS/MS), is used to determine the molecular weight of capecitabine and its related substances, as well as to gain structural information through fragmentation. sphinxsai.comjrespharm.comnih.govresearchgate.net ESI-TOF/MS and triple quadrupole mass spectrometers are utilized for accurate mass determination and product ion analysis. researchgate.net

Infrared (IR) spectroscopy can be used to identify functional groups and characterize the solid state of capecitabine. scielo.bramericanpharmaceuticalreview.comnih.govbrieflands.com While IR spectroscopy can be sensitive to polymorphism, sample preparation techniques like KBr disks or ATR can potentially induce solid-state changes. nih.gov

Chiral Analytical Methods for Purity Assessment

Capecitabine possesses three chiral centers, leading to the possibility of stereoisomers. tmda.go.tz Controlling stereochemical purity is important for pharmaceutical quality. Specific optical rotation is a routine method used to assess the stereochemical purity of capecitabine. tmda.go.tz Chiral HPLC is another technique that can be used to separate and quantify different optical isomers if present as impurities. google.com Ensuring that capecitabine is substantially free of other optical isomers is a key aspect of quality control, preferably measured by specific optical rotation or chiral HPLC. google.com

Solid-State Characterization (e.g., X-ray Diffraction if specific polymorph/isomer data exists)

Solid-state characterization techniques are crucial for understanding the crystalline form of capecitabine, as different solid forms (polymorphs) can have varying physical properties such as melting point, solubility, and dissolution rate, which can impact bioavailability. scielo.bramericanpharmaceuticalreview.comnih.govmalvernpanalytical.com

X-ray Powder Diffraction (XRPD) is a widely used and powerful non-destructive technique for characterizing crystalline materials and identifying different polymorphic forms. scielo.bramericanpharmaceuticalreview.comnih.govmalvernpanalytical.com XRPD provides characteristic diffraction patterns that serve as fingerprints for specific solid forms. scielo.br The manufacturing procedure for capecitabine is reported to consistently afford a single crystalline form, as confirmed by X-ray crystallographic patterns of batches. tmda.go.tz

Single-crystal X-ray diffraction can provide detailed information about the crystal and molecular structure of capecitabine, including tautomeric forms and hydrogen bonding networks. researchgate.net A study using single-crystal X-ray diffraction revealed that capecitabine exists in the solid state exclusively as the imine tautomer, where the hydrogen atom is attached to the N3 nitrogen atom of the pyrimidine (B1678525) ring. researchgate.net This finding suggested a revision of the widely reported structural formula. researchgate.net

Other solid-state characterization techniques include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solid-state NMR (ssNMR), which can provide complementary information about thermal properties, mass loss, and molecular-level structure and interactions in the solid state. scielo.bramericanpharmaceuticalreview.comnih.gov

Theoretical and Computational Investigations of α Capecitabine

Molecular Modeling and Conformational Analysis

Molecular modeling is a fundamental tool used to represent the three-dimensional structure of capecitabine (B1668275) and explore its possible conformations. Computational studies have investigated the molecular structure of capecitabine, identifying different possible forms, particularly tautomers, that can exist depending on the environment. researchgate.netmdpi.comnih.gov For instance, in solution, capecitabine can exist as a mixture of tautomeric forms, specifically carbamate (B1207046) and imine tautomers, with their prevalence depending on the solvent used. researchgate.netmdpi.comnih.gov In organic solvents, both carbamate and imine tautomers have been detected, while in aqueous solutions, primarily the carbamate form is observed. researchgate.netmdpi.comnih.gov

Conformational analysis using computational methods helps to determine the relative stability of these different forms and the preferred spatial arrangements of atoms within the molecule. Studies have utilized quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the stability of capecitabine tautomers in various phases, including gas, oil, and water. researchgate.net These calculations can predict the most stable tautomeric structures and how solvent media can influence their stability compared to the gas phase. researchgate.net

Molecular modeling is also applied to study the interaction of capecitabine with other systems, such as carbon nanotubes for drug delivery applications. researchgate.net These models allow for the systematic approach of the capecitabine molecule to the interacting surface from different orientations to determine optimal interaction geometries and energies. Small changes in bond lengths and angles within the capecitabine molecule upon interaction can be indicative of the nature and strength of the interaction.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are extensively used to investigate the electronic structure and properties of capecitabine. researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.gov These calculations provide detailed information about the molecule's electronic distribution, energy levels, and reactivity. Various levels of theory and basis sets are employed to optimize molecular geometries and calculate properties. mdpi.com

DFT calculations have been applied to analyze the relative stability of solid-state tautomers of capecitabine and to interpret vibrational spectra, such as Raman and IR, by assigning experimental bands to theoretical normal vibrational modes. researchgate.net These calculations can also support the assignment of tautomeric forms based on predicted spectroscopic parameters like NMR chemical shifts and spin-spin coupling constants, although discrepancies between predicted and experimental values can exist. mdpi.com

Key properties calculated using quantum chemical methods include:

Total Energies: Used to compare the relative stability of different tautomers or conformers. researchgate.netnih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important indicator of a molecule's chemical stability and reactivity. nih.govresearchgate.netplos.orgnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability. researchgate.netnih.gov

Dipole Moment: A measure of the molecule's polarity, which influences its interactions with solvents and other polar molecules. nih.gov

Thermodynamic Properties: Calculations can yield thermodynamic data such as Gibbs free energy, enthalpy, and electronic energy, which are crucial for predicting the energetic favorability and flexibility of the molecule and its interactions. nih.gov

Atomic Charges and Electrostatic Potential: These calculations reveal the distribution of electron density within the molecule, identifying potential sites for nucleophilic or electrophilic attack and providing insights into intermolecular interactions. researchgate.netresearchgate.net Molecular electrostatic potential (MEP) maps can help understand the adsorption geometry and orientation of capecitabine on surfaces. researchgate.net

Chemical Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index can be derived from HOMO-LUMO energies and other properties to assess the molecule's reactivity. researchgate.netresearchgate.netnih.govnih.gov

Quantum chemical calculations have also been used to study the effect of different solvents on the electronic characteristics and stability of capecitabine conformers. researchgate.net

Prediction of Molecular Interactions and Stability

Computational methods are widely used to predict how capecitabine interacts with other molecules and to assess the stability of these interactions and the molecule itself.

Molecular Interactions:

Solvent Effects: Theoretical studies investigate the influence of different solvents (e.g., water, DMSO, ethanol (B145695), chloroform) on the structure, electronic properties, and stability of capecitabine conformers. researchgate.net The dielectric constant of the solvent can affect bonding energies and the stability of interactions. Solvation free energy calculations can provide insights into the molecule's behavior in different solvent environments.

Interactions with Nanocarriers: Computational studies, including QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, have explored the interaction of capecitabine with potential drug delivery systems like single-walled carbon nanotubes (SWCNTs). researchgate.net These studies predict binding energies, the nature of interaction bonds (e.g., partial covalent character), and the influence of solvent on these interactions. They can determine if the adsorption of capecitabine onto a carrier is spontaneous and thermodynamically stable.

Interactions with Proteins and DNA: Molecular docking and molecular dynamics simulations are employed to predict the binding modes and affinities of capecitabine with biological targets, such as enzymes (e.g., thymidylate synthase - TYMS) or DNA. nih.govresearchgate.netplos.orgnih.govnih.gov These methods can identify key amino acid residues involved in interactions, the types of forces (e.g., hydrogen bonds, non-covalent interactions) that stabilize the complex, and the effect of binding on the conformation and stability of both the drug and the target. nih.govresearchgate.netnih.govfrontiersin.org Molecular dynamics simulations can further assess the stability of the drug-target complex over time by analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). plos.orgnih.govfrontiersin.org

Stability:

Tautomeric Stability: Computational methods are used to determine the relative thermodynamic stability of different capecitabine tautomers in various phases. researchgate.netmdpi.comresearchgate.net

Conformational Stability: Theoretical calculations help identify the most stable conformers of capecitabine and understand the factors, such as intramolecular hydrogen bonding, that contribute to their stability. researchgate.net

Chemical Stability: While experimental methods are primary for assessing chemical degradation, theoretical calculations, particularly the HOMO-LUMO energy gap, can provide an indication of a molecule's kinetic stability and its propensity for chemical reactions. researchgate.netplos.orgnih.gov

Stability of Complexes: Molecular dynamics simulations are crucial for evaluating the dynamic stability of complexes formed between capecitabine and other molecules, such as proteins or nanocarriers, over simulated time scales. plos.orgnih.govfrontiersin.org

Computational studies also contribute to understanding the potential for polymorphism in pharmaceutical solids, which relates to the ability of a molecule to exist in different crystal forms with varying stabilities and properties. findaphd.comtaylorfrancis.com Predicting crystal structures and the relative stability of different polymorphs is a significant challenge where computational methodologies are being developed and applied. findaphd.comtaylorfrancis.com

Here are some illustrative data points from computational studies on Capecitabine:

PropertyMethod/Level of TheoryEnvironment/ContextValue(s)Source
Binding Energy (Capecitabine-SWCNT)M06/6-311+G*Gas PhaseSpontaneous adsorption
Binding Energy (Capecitabine-TYMS)Flexible Molecular DockingProtein Interaction-7.1 kcal/mol nih.gov
Binding Energy (Capecitabine-TYMS)Rigid Molecular DockingProtein Interaction-8.8 kcal/mol nih.gov
Binding Constant (Capecitabine-ctDNA)Fluorescence Spectroscopy (Exp.)DNA Interaction~2 × 10⁴ M⁻¹ nih.gov
Intramolecular Hydrogen Bond EnergyDFTMost stable conformer-16.11 kJ/mol researchgate.net
HOMO-LUMO Energy GapDFTVaries by conformer/solventAffects chemical reactivity/stability researchgate.netplos.orgnih.gov
Dipole MomentDFTCapecitabine moleculeHighest value compared to halogenated derivatives nih.gov

Note: The experimental binding constant for Capecitabine-ctDNA is included as computational studies often correlate with or are validated by experimental data. nih.gov

Computational investigations continue to provide valuable theoretical insights into the fundamental properties and complex interactions of capecitabine, aiding in the understanding of its behavior and potential applications.

Preclinical Investigations of α Capecitabine S Biochemical Interactions

In Vitro Enzymatic Stability and Transformation Studies (if distinct from Capecitabine)

Information specifically on the in vitro enzymatic stability and transformation studies of "α-Capecitabine" distinct from standard Capecitabine (B1668275) was not found. The available literature focuses on the enzymatic conversion of Capecitabine.

Capecitabine is relatively non-cytotoxic in vitro and requires enzymatic conversion in vivo to become active. fda.govspandidos-publications.com The initial step in the metabolic activation of Capecitabine involves hydrolysis by carboxylesterase. This enzyme is predominantly located in the liver. nih.govbccancer.bc.cafda.govspandidos-publications.comjst.go.jpresearchgate.netnih.gov This reaction transforms Capecitabine into 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR). nih.govbccancer.bc.cafda.govspandidos-publications.comnih.govdrugbank.com

The conversion of Capecitabine and its intermediates is dependent on the activity and distribution of specific enzymes. In humans, carboxylesterase is primarily found in the liver. jst.go.jp Studies in preclinical models, such as monkeys and mice, have investigated the plasma level profiles of Capecitabine and its metabolites after administration, and the distribution of the enzymes responsible for its activation. jst.go.jp The activity of carboxylesterase, cytidine (B196190) deaminase, and pyrimidine (B1678525) nucleoside phosphorylase (thymidine phosphorylase) varies across species and tissues, influencing the metabolic fate of Capecitabine. jst.go.jp

In vitro studies on the stability of Capecitabine itself have shown that water sorption is a primary cause of degradation, accelerated by higher temperature and humidity. researchgate.netmdpi.com HPLC analyses have been used to assess the purity and degradation of Capecitabine under various storage conditions. researchgate.net

Assessment of Metabolite Profile Generation (if unique to the alpha isomer)

No information was found suggesting a unique metabolite profile generation for "this compound" compared to standard Capecitabine. The metabolite profile described in preclinical and clinical studies is that of Capecitabine.

Following the initial hydrolysis of Capecitabine to 5'-DFCR by carboxylesterase, 5'-DFCR is converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase. This enzyme is found in most tissues, including the liver and tumors. nih.govbccancer.bc.cafda.govspandidos-publications.comnih.gov The final step in the activation pathway involves the conversion of 5'-DFUR to the active cytotoxic drug, 5-FU, catalyzed by thymidine (B127349) phosphorylase (TP). nih.govbccancer.bc.cafda.govnih.govspandidos-publications.comnih.govdrugbank.comaacrjournals.orgoncotarget.com TP is expressed in many tissues, often at higher concentrations in some human carcinomas compared to surrounding normal tissues, which contributes to the tumor-selective activation of Capecitabine. fda.govnih.govnih.govnih.gov

5-FU is subsequently metabolized through catabolic pathways, primarily initiated by dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govbccancer.bc.cafda.govspandidos-publications.comdrugbank.com DPD hydrogenates 5-FU to 5-fluoro-5,6-dihydro-fluorouracil (FUH2). nih.govfda.govdrugbank.com FUH2 is then cleaved by dihydropyrimidinase to yield 5-fluoro-ureido-propionic acid (FUPA). nih.govfda.govspandidos-publications.comdrugbank.com Finally, FUPA is cleaved by β-ureido-propionase to α-fluoro-β-alanine (FBAL), which is largely cleared by the kidneys. nih.govfda.govspandidos-publications.comdrugbank.com FBAL is considered a major catabolite of 5-FU. spandidos-publications.comjst.go.jp

The metabolic pathway of Capecitabine is summarized in the table below:

StepPrecursor CompoundEnzyme InvolvedProduct CompoundLocation of Enzyme Activity (Primary)
1CapecitabineCarboxylesterase5'-deoxy-5-fluorocytidine (5'-DFCR)Liver
25'-deoxy-5-fluorocytidineCytidine deaminase5'-deoxy-5-fluorouridine (5'-DFUR)Liver, Tumors, Most Tissues
35'-deoxy-5-fluorouridineThymidine phosphorylase (TP)5-fluorouracil (B62378) (5-FU)Tumors (often higher levels), Many Tissues
Catabolism 15-fluorouracilDihydropyrimidine dehydrogenase (DPD)5-fluoro-5,6-dihydro-fluorouracil (FUH2)Various Tissues
Catabolism 2FUH2Dihydropyrimidinase5-fluoro-ureido-propionic acid (FUPA)Various Tissues
Catabolism 3FUPAβ-ureido-propionaseα-fluoro-β-alanine (FBAL)Various Tissues

Preclinical studies have shown that Capecitabine and its intermediates are not cytotoxic themselves but become effective after conversion to 5-FU. nih.govresearchgate.net The susceptibility of tumors to Capecitabine has been correlated with tumor TP levels in xenograft models. nih.govresearchgate.net The conversion of 5'-DFUR to 5-FU by TP in tumors was found to be insufficient in a xenograft model refractory to Capecitabine. nih.gov

The pharmacokinetic profiles of Capecitabine and its metabolites, including 5'-DFCR, 5'-DFUR, and 5-FU, have been studied in preclinical species like monkeys and mice, showing species-dependent differences in enzyme activities and metabolite profiles. jst.go.jp In monkeys, FBAL was a main metabolite with a relatively longer half-life. jst.go.jp In mice, 5'-DFCR and the intact drug predominated in plasma. jst.go.jp

Role of α Capecitabine in Pharmaceutical Quality Assurance

Identification as a Process Impurity or Related Substance

α-Capecitabine, also known as Capecitabine (B1668275) alpha-isomer, is recognized as a related substance or potential impurity associated with Capecitabine. allmpus.comsincopharmachem.comsynthinkchemicals.comveeprho.com Chemically, Capecitabine is the beta-anomer, while this compound represents the alpha-anomer, differing in the stereochemistry at the anomeric carbon of the deoxyribofuranose ring. The chemical name for this compound is Pentyl 1-(5-deoxy-α-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinecarbamate. allmpus.comsynthinkchemicals.com

Impurities in pharmaceutical substances can originate from various sources, including the synthesis process, raw materials, intermediates, reagents, and degradation of the final product. clearsynth.com Studies investigating the impurity profile of Capecitabine drug substance have identified several potential impurities, including process-related impurities and degradation products. akjournals.comresearchgate.neticm.edu.pl The formation of isomeric impurities like this compound can occur during specific steps of the synthetic route used for Capecitabine production. Research into the synthesis of Capecitabine impurities has specifically addressed the formation of alpha-position impurities. google.com

The identification of this compound as a related substance highlights the need for analytical methods capable of distinguishing it from the desired beta-isomer and other potential impurities.

Analytical Control Strategies in Capecitabine Manufacturing

Effective analytical control strategies are indispensable for monitoring and controlling impurities, including this compound, throughout the manufacturing process of Capecitabine drug substance and drug product. clearsynth.comsynzeal.comaxios-research.com High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for the separation, detection, and quantification of Capecitabine and its related substances. jrespharm.comclearsynth.comakjournals.comresearchgate.neticm.edu.plabap.co.inresearchgate.netresearchgate.net

Reversed-phase HPLC methods are commonly utilized for impurity profiling of Capecitabine. jrespharm.comakjournals.comresearchgate.neticm.edu.plabap.co.inresearchgate.netresearchgate.net These methods involve the use of specific stationary phases, mobile phase compositions, flow rates, column temperatures, and detection wavelengths optimized to achieve adequate separation of the main compound from its impurities. jrespharm.comabap.co.inresearchgate.net Ultraviolet (UV) detection is typically used. jrespharm.comabap.co.inresearchgate.net

Method validation is a critical step to ensure the reliability and suitability of analytical methods for their intended purpose. Validation parameters for impurity methods typically include specificity, precision, linearity, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). jrespharm.comakjournals.comresearchgate.neticm.edu.plabap.co.inresearchgate.netnih.gov Specificity is particularly important to demonstrate that the method can accurately measure Capecitabine in the presence of potential impurities like this compound. jrespharm.comakjournals.comresearchgate.neticm.edu.pl

The sensitivity of the analytical method is determined by its LOD and LOQ. For some Capecitabine impurities, the limit of detection has been reported as low as 0.01% and the limit of quantification as 0.03% relative to the specified Capecitabine concentration. akjournals.comresearchgate.neticm.edu.pl

Chromatographic parameters such as Relative Retention Time (RRT) are used to aid in the identification of impurities. The RRT of an impurity is its retention time relative to the retention time of the main peak (Capecitabine). For an impurity synthesized at the alpha-3-position (likely related to this compound), a relative retention time of 1.193 compared to Capecitabine has been reported. google.com

Mass spectrometry (MS), often coupled with HPLC (LC-MS or LC-MS/MS), provides valuable structural information for the identification and characterization of unknown impurities. akjournals.comresearchgate.neticm.edu.pl

The following table presents relative retention times for certain Capecitabine impurities relative to Capecitabine, as reported in one study focusing on synthesis methods:

Impurity TypeRelative Retention Time (RRT)
β-3-position impurity1.054
β-2-position impurity1.068
α-3-position impurity1.193

Data derived from search result google.com.

Impact on Drug Product Specifications and Regulatory Compliance

The presence and levels of impurities, including related substances such as this compound, directly impact the quality of the Capecitabine drug substance and consequently the final drug product. clearsynth.com Regulatory authorities worldwide have established guidelines and requirements for controlling impurities in pharmaceutical products to ensure patient safety and drug efficacy.

Drug product specifications define the acceptable limits for impurities. europa.eu Manufacturers must demonstrate that their manufacturing process consistently produces Capecitabine with impurity levels within these predefined limits. europa.eu Analytical methods used for the release testing of the drug product must be validated and capable of detecting impurities that may be present in the active substance. europa.eu

Regulatory bodies, such as the European Medicines Agency (EMA), emphasize the importance of having adequate control strategies in place for all potential impurities that could arise during the manufacturing process. europa.eu This includes performing a full validation of the analytical methods used for assay and impurity testing according to current scientific and regulatory standards. europa.eu

To comply with regulatory requirements and ensure the quality of Capecitabine, pharmaceutical manufacturers rely on well-characterized impurity reference standards. synzeal.comaxios-research.com These standards, including those for this compound and other related substances, are essential for the development and validation of analytical methods, routine quality control testing, stability studies, and submissions to regulatory agencies (e.g., Abbreviated New Drug Applications - ANDAs, Drug Master Files - DMFs). synzeal.comaxios-research.com Compliance with pharmacopeial standards, such as those outlined in the European Pharmacopoeia (EP) or United States Pharmacopeia (USP), is also a key aspect of regulatory compliance for impurity control. synzeal.comsynzeal.com

Controlling impurities like this compound is therefore not just a technical requirement but a fundamental aspect of ensuring the quality, safety, and regulatory compliance of Capecitabine pharmaceutical products.

Considerations for Future Academic Research

Comprehensive Stereochemical-Activity Relationship Studies (if novel activity is hypothesized)

Capecitabine (B1668275) exerts its therapeutic effect as a prodrug that is metabolically converted to the active cytotoxic agent, 5-fluorouracil (B62378) (5-FU). This conversion involves a series of enzymatic steps, including hydrolysis by carboxylesterase, deamination by cytidine (B196190) deaminase, and finally, cleavage by thymidine (B127349) phosphorylase, which is often found at higher concentrations in tumor tissues tmda.go.tzdrugbank.comnih.govnih.gov. The stereochemistry at the anomeric carbon (C1' of the deoxyribofuranose ring) is a critical structural feature that can influence interaction with enzymes and receptors. Standard Capecitabine is the β-anomer tmda.go.tznewdrugapprovals.org. If α-Capecitabine is hypothesized to possess any inherent biological activity or is processed differently by metabolic enzymes compared to the β-anomer, comprehensive stereochemical-activity relationship (SAR) studies would be essential.

Future research should focus on:

Synthesis of High-Purity this compound: Developing or refining synthetic routes to obtain this compound free from the β-isomer and other impurities is a prerequisite for accurate biological evaluation. Methods involving stereospecific synthesis or efficient separation techniques would be critical. The synthesis of Capecitabine itself involves the creation of a chiral center through stereospecific synthesis, and the stereochemistry is generally stable during manufacturing and storage for the beta anomer tmda.go.tzresearchgate.net. However, epimerization (β-α conversion) can occur under certain conditions, such as catalysis by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126), as observed in the synthesis of a related nucleoside researchgate.net.

In Vitro Enzymatic Processing: Comparative studies exposing high-purity this compound and β-Capecitabine to the key enzymes involved in the metabolic activation pathway (carboxylesterase, cytidine deaminase, thymidine phosphorylase) are needed. This would determine if the α-anomer is a substrate for these enzymes, the efficiency of its conversion, and the nature of any resulting metabolites. Such studies could utilize isolated enzymes or cellular systems expressing these enzymes.

Cell-Based Assays: Evaluating the cytotoxic activity of this compound in various cancer cell lines, particularly those known to express varying levels of the activating enzymes, would help determine if it possesses direct or indirect (after metabolic conversion) antitumor effects. Comparing its activity profile to that of β-Capecitabine and 5-FU would be crucial.

Binding Studies: Investigating the binding affinity of this compound to the metabolic enzymes and potential off-target proteins could provide insights into the molecular basis of any observed differences in activity or metabolism compared to the β-isomer.

Data generated from these studies could be presented in tables detailing enzyme kinetic parameters (e.g., Km, Vmax) for both isomers, IC50 values from cytotoxicity assays in different cell lines, and binding affinities (e.g., Kd).

Advanced Analytical Techniques for Trace Isomer Detection

Given that this compound may exist as an impurity in β-Capecitabine preparations or could be formed metabolically, the development and validation of highly sensitive and selective analytical techniques for its detection and quantification are paramount. The presence of stereoisomers and related substances in drug substances is a critical quality control aspect in pharmaceutical development akjournals.comresearchgate.net.

Future research should focus on:

Chiral Chromatography: Developing and optimizing chiral chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, is essential for separating this compound from the prevalent β-isomer and other potential impurities. abap.co.injrespharm.com mentions the use of RP-HPLC for Capecitabine and its impurities. Specific methods for chiral separation would be required for the anomers.

Coupled Techniques: Integrating chiral chromatography with highly sensitive detection methods like mass spectrometry (MS) or tandem mass spectrometry (MS/MS) would enhance specificity and lower detection limits, allowing for the accurate quantification of trace amounts of this compound in complex matrices such as pharmaceutical formulations or biological samples (e.g., plasma, tissue extracts). researchgate.net describes HPLC-MS/MS methods for Capecitabine and its metabolites.

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques, particularly 1D and 2D NMR, could be employed for structural confirmation of isolated this compound and potentially for quantitative analysis if sufficient concentrations are present or if enriched samples are available. akjournals.com mentions the use of NMR for structure elucidation of Capecitabine impurities.

Method Validation: Any developed analytical method must be rigorously validated according to regulatory guidelines (e.g., ICH guidelines) to ensure its specificity, sensitivity, accuracy, precision, linearity, and robustness for the reliable detection and quantification of this compound. akjournals.comabap.co.injrespharm.com highlight the importance of method validation for impurity analysis.

Research findings in this area would typically involve presenting chromatographic data (e.g., chromatograms showing separation of isomers and impurities), method validation parameters (e.g., limits of detection and quantification, accuracy, precision data), and potentially spectroscopic data (e.g., MS fragmentation patterns, NMR spectra) for this compound.

Potential for Understanding Capecitabine Metabolism through Isomeric Studies

Investigating the metabolic fate of this compound, if it is formed in vivo or administered experimentally, could provide valuable insights into the stereoselectivity of the enzymes involved in Capecitabine metabolism. Capecitabine is metabolized sequentially by carboxylesterase, cytidine deaminase, and thymidine phosphorylase drugbank.comnih.govnih.gov.

Future research should focus on:

In Vivo Metabolism Studies: Administering this compound (if deemed safe and feasible in appropriate models) and analyzing resulting metabolites in biological fluids and tissues using the advanced analytical techniques described in Section 8.2. This would reveal if the α-isomer undergoes similar metabolic transformations as the β-isomer and the rates of these conversions.

Enzyme Stereoselectivity: Studying the interaction of purified or recombinant metabolic enzymes with both α- and β-Capecitabine and their potential intermediate metabolites (e.g., α-5'-deoxy-5-fluorocytidine, α-5'-deoxy-5-fluorouridine) to determine if these enzymes exhibit stereoselectivity at the anomeric center.

Identification of Novel Metabolites: Exploring the possibility that this compound might be metabolized through alternative pathways, leading to the formation of novel metabolites not observed with the β-isomer.

Data tables in this research context could include pharmacokinetic parameters (e.g., AUC, Cmax, half-life) for this compound and its metabolites, comparative metabolic profiles of α- and β-isomers in different biological matrices, and enzyme kinetic data demonstrating stereoselectivity.

Studying this compound offers a unique opportunity to deepen the understanding of stereochemical influences on drug metabolism and activity within the context of the well-established Capecitabine pathway. This research could contribute to a more complete picture of fluoropyrimidine pharmacology and potentially inform the development of future nucleoside-based therapeutics.

Q & A

Q. How can long-term toxicity data from this compound studies be systematically collected and analyzed?

  • Methodological Approach: Establish registries for post-marketing surveillance, tracking late-onset toxicities (e.g., hand-foot syndrome, cardiotoxicity). Apply time-to-event analysis (Kaplan-Meier curves) for cumulative incidence. Use mixed-effects models to account for loss to follow-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.